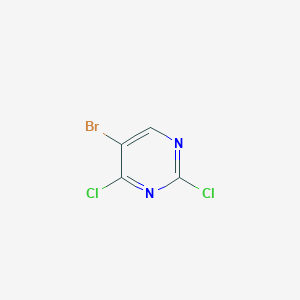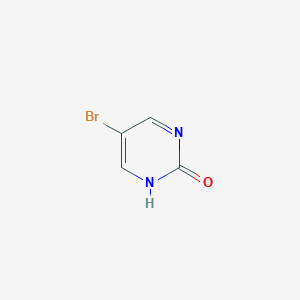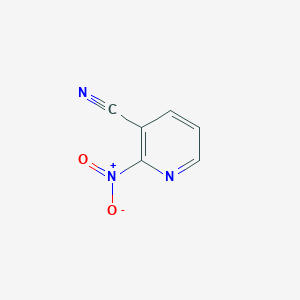
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride
Overview
Description
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride (IPT-NMM-HCl) is an organic compound that is used in various scientific research applications. It is an amine-containing compound with a thiazole ring structure and a hydrophilic hydrochloride group. IPT-NMM-HCl is a versatile compound that is used in a variety of laboratory experiments and is also used in pharmaceutical drug development.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of a vast number of drugs. Selective chemical inhibitors for these enzymes are essential in predicting drug-drug interactions. Research on potent and selective chemical inhibitors like furafylline, montelukast, and quinidine, among others, provides insights into deciphering the involvement of specific CYP isoforms in drug metabolism. This research is foundational for understanding the metabolic pathways of new chemical entities and their potential interactions (Khojasteh et al., 2011).
Antioxidant Evaluation of Heterocyclic Compounds
Isoxazolone derivatives, including those synthesized via reactions involving hydroxylamine hydrochloride, exhibit significant biological and medicinal properties. These compounds serve as intermediates for synthesizing numerous heterocycles and demonstrate potential antioxidant activities. Research into their synthesis and applications contributes to the development of new therapeutic agents (Laroum et al., 2019).
Nanocarriers for Therapeutic Agents
Nanocarrier systems encapsulating bioactive compounds like Thymoquinone from Nigella sativa demonstrate improved bioavailability and efficacy for various pathologies. These polymeric and lipidic nanocarriers highlight the potential of advanced delivery systems in enhancing the therapeutic applications of natural compounds, offering insights into their clinical development (Rathore et al., 2020).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Research into dopamine D2 receptor (D2R) ligands underscores their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The exploration of the structure, function, and pharmacology of novel D2R ligands contributes to developing new treatments for these conditions (Jůza et al., 2022).
Pharmacological Properties of Thymol
Thymol, a monoterpene phenol found in thyme species, exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antibacterial activities. Research into thymol’s therapeutic potential across various cardiovascular, neurological, and metabolic diseases illustrates the diverse applications of natural compounds in medicinal chemistry (Meeran et al., 2017).
Mechanism of Action
Target of Action
It is known that the compound is used as a reagent in the synthesis of heteroarylmethyl amides .
Mode of Action
It is known to be involved in the synthesis of heteroarylmethyl amides
Biochemical Pathways
Given its role in the synthesis of heteroarylmethyl amides , it can be inferred that it may influence the pathways these amides are involved in.
Result of Action
Its known use as a reagent in the synthesis of heteroarylmethyl amides suggests it may play a role in the biological activities of these amides.
Action Environment
It is recommended to store the compound in a sealed container at room temperature , suggesting that exposure to light, moisture, or extreme temperatures may affect its stability.
properties
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(4-9-3)5-11-8;/h5-6,9H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCXYATKCSZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469589 | |
| Record name | N-Methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185167-55-8, 908591-25-3 | |
| Record name | 4-Thiazolemethanamine, N-methyl-2-(1-methylethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185167-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)




![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)





![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)

